

N-Octyl-2-pyrrolidone: A Comprehensive Technical Guide to Chemical Structure and Analysis

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Compound of Interest

Compound Name: *1-Octylpyrrolidin-2-one*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and analytical methodologies for N-Octyl-2-pyrrolidone. The information is intended to support research, development, and quality control activities involving this versatile compound.

Chemical Identity and Structure

N-Octyl-2-pyrrolidone, a substituted heterocyclic organic compound, is characterized by a pyrrolidone ring with an octyl group attached to the nitrogen atom. This structure imparts both hydrophilic (pyrrolidone ring) and lipophilic (octyl chain) properties, making it a useful surfactant and solvent.^[1]

Key Identifiers:

- IUPAC Name: **1-octylpyrrolidin-2-one**^{[2][3]}
- CAS Number: 2687-94-7^{[2][3]}
- Molecular Formula: C₁₂H₂₃NO^{[2][3]}
- Synonyms: 1-Octyl-2-pyrrolidone, N-Octylpyrrolidone, 1-Octyl-2-pyrrolidinone, Surfadone LP 100^{[2][3]}

Structural Representations:

- SMILES: CCCCCCCCN1CCCC1=O [2][3]
- InChI: 1S/C12H23NO/c1-2-3-4-5-6-7-10-13-11-8-9-12(13)14/h2-11H2,1H3 [3]

Below is a 2D chemical structure diagram of N-Octyl-2-pyrrolidone.



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Caption: 2D Chemical Structure of N-Octyl-2-pyrrolidone.

Physicochemical Properties

N-Octyl-2-pyrrolidone is a colorless to slightly yellow, viscous liquid with a mild, amine-like odor. [4] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Weight	197.32 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[4]
Odor	Mild, amine-like	
Density	0.92 g/mL at 25 °C	[3]
Melting Point	-25 °C	[3]
Boiling Point	170-172 °C at 15 mmHg	[3]
Flash Point	142 °C (closed cup)	[3]
Water Solubility	1.36 g/L at 20 °C	
Refractive Index (n _{20/D})	1.465	[3]

Analytical Methodologies

A variety of analytical techniques can be employed for the identification, quantification, and purity assessment of N-Octyl-2-pyrrolidone. The most common methods include chromatography and spectroscopy.

Chromatographic Analysis

3.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of N-Octyl-2-pyrrolidone, particularly for its quantification in various formulations. A common approach is reversed-phase HPLC.

Experimental Protocol (Representative):

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like formic acid for mass spectrometry compatibility.^[2] A typical starting point would be a 60:40 (v/v) ratio of acetonitrile to water.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 210 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Samples should be accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL). If necessary, the sample solution should be filtered through a 0.45 μ m syringe filter before injection.

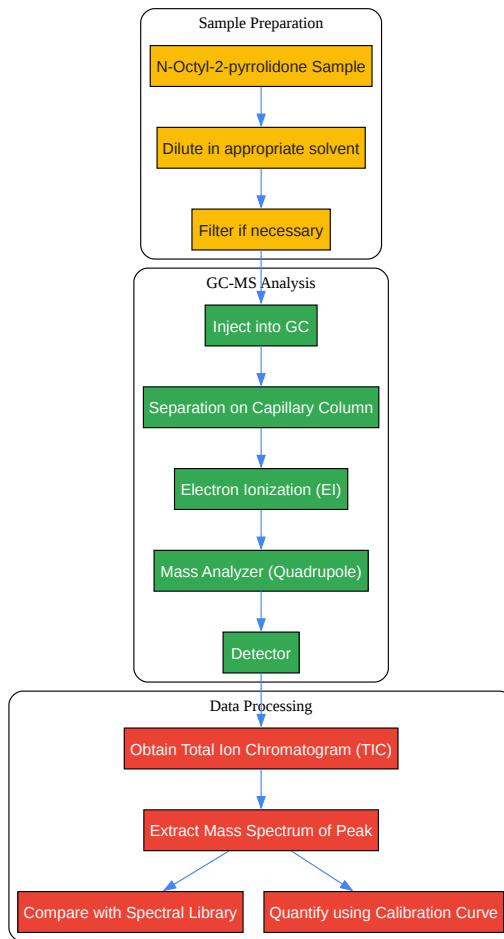
3.1.2. Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile compounds like N-Octyl-2-pyrrolidone and is often used for purity assessment and the identification of related impurities.

Experimental Protocol (Representative):

- Instrumentation: A gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
- Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.
- Detector Temperature: 300 °C (for FID).
- Injection Volume: 1 μ L (with an appropriate split ratio, e.g., 50:1).
- Sample Preparation: Dilute the sample in a suitable solvent such as methanol or dichloromethane to an appropriate concentration.

The following diagram illustrates a typical workflow for the GC-MS analysis of N-Octyl-2-pyrrolidone.



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Caption: Workflow for GC-MS Analysis of N-Octyl-2-pyrrolidone.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Octyl-2-pyrrolidone. Both ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure.

Experimental Protocol (Representative):

- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve approximately 10-20 mg of N-Octyl-2-pyrrolidone in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube.

- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra using standard pulse sequences.

Expected Spectral Data:

^1H NMR (CDCl_3)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Protons				
- CH_3 (octyl)	~0.88	Triplet	3H	a
- $(\text{CH}_2)_5-$ (octyl)	~1.27	Multiplet	10H	b
- CH_2- (adjacent to N)	~1.58	Multiplet	2H	c
- CH_2- (pyrrolidone)	~2.00	Multiplet	2H	d
- $\text{CH}_2-\text{C=O}$ (pyrrolidone)	~2.35	Triplet	2H	e
N- CH_2- (pyrrolidone)	~3.38	Triplet	2H	f
N- CH_2- (octyl)	~3.22	Triplet	2H	g

¹³ C NMR (CDCl ₃)	Chemical Shift (ppm)	Assignment
Carbons		
-CH ₃ (octyl)	~14.1	
-(CH ₂) ₅ - (octyl)	~22.6, 26.9, 29.2, 29.3, 31.8	
-CH ₂ - (adjacent to N)	~29.5	
-CH ₂ - (pyrrolidone)	~18.0	
-CH ₂ -C=O (pyrrolidone)	~31.0	
N-CH ₂ - (pyrrolidone)	~45.6	
N-CH ₂ - (octyl)	~46.9	
C=O (pyrrolidone)	~175.0	

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in N-Octyl-2-pyrrolidone.

Experimental Protocol (Representative):

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: As N-Octyl-2-pyrrolidone is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925, ~2855	Strong	C-H stretching (alkyl)
~1680	Strong	C=O stretching (amide)
~1465	Medium	C-H bending (alkyl)
~1280	Medium	C-N stretching

3.2.3. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with GC (GC-MS), is a powerful technique for the identification and structural confirmation of N-Octyl-2-pyrrolidone.

Experimental Protocol (Representative):

- Instrumentation: A mass spectrometer, often as a detector for a gas chromatograph.
- Ionization Mode: Electron Ionization (EI) at 70 eV is common.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

Expected Fragmentation Pattern:

The mass spectrum of N-Octyl-2-pyrrolidone will show a molecular ion peak (M^+) at m/z 197. Common fragmentation patterns for amides and cyclic compounds include alpha-cleavage and the loss of small neutral molecules.

- Molecular Ion (M^+): m/z 197
- Major Fragments:
 - m/z 98: Resulting from cleavage of the octyl chain, leaving the pyrrolidone ring with a methylene group.
 - m/z 85: The pyrrolidone ring itself.
 - Fragments corresponding to the loss of alkyl radicals from the octyl chain.

Conclusion

The analytical methods described in this guide provide a robust framework for the comprehensive characterization of N-Octyl-2-pyrrolidone. The combination of chromatographic and spectroscopic techniques allows for unambiguous identification, accurate quantification, and thorough purity assessment, which are critical for its application in research, drug development, and various industrial processes. The provided protocols serve as a starting point and may require optimization based on the specific analytical instrumentation and sample matrix.

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